
3-(2,4-Di-tert-butylphenoxy)propanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Di-tert-butylphenoxy)propanethioamide is an organic compound with the molecular formula C17H27NOS It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, attached to a propanethioamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanethioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloropropanethioamide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-(2,4-Di-tert-butylphenoxy)propanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
科学的研究の応用
3-(2,4-Di-tert-butylphenoxy)propanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanethioamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and cell membrane of fungal cells, leading to cell death. This disruption is achieved through the compound’s interference with the synthesis of essential cellular components and the induction of oxidative stress .
類似化合物との比較
Similar Compounds
2,4-Di-tert-butylphenol: A precursor in the synthesis of 3-(2,4-Di-tert-butylphenoxy)propanethioamide.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product of phosphite antioxidants with similar structural features.
Uniqueness
This compound is unique due to its thioamide functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C17H27NOS |
|---|---|
分子量 |
293.5 g/mol |
IUPAC名 |
3-(2,4-ditert-butylphenoxy)propanethioamide |
InChI |
InChI=1S/C17H27NOS/c1-16(2,3)12-7-8-14(19-10-9-15(18)20)13(11-12)17(4,5)6/h7-8,11H,9-10H2,1-6H3,(H2,18,20) |
InChIキー |
KAFRBTVCQOPAAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC(=S)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


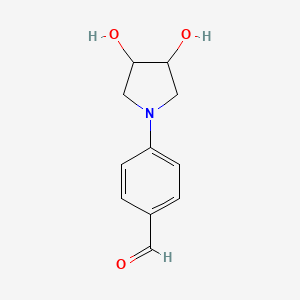
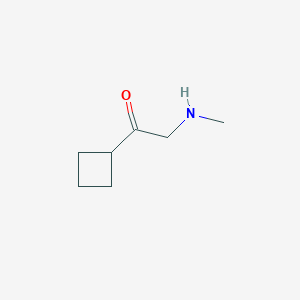
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)

![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)

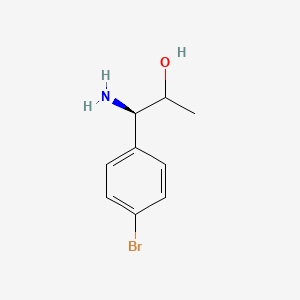
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
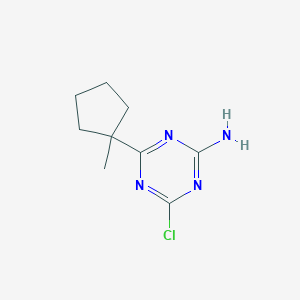

![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
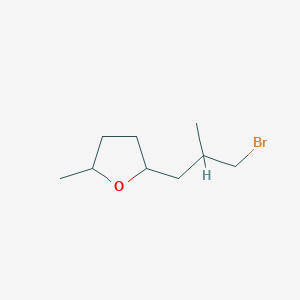

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
